

CM764: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: CM764
Cat. No.: B15618078

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Abstract

CM764, chemically identified as [6-acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one], is a novel small molecule that has garnered interest for its selective modulation of sigma receptors. This document provides a comprehensive overview of the discovery, synthesis, and preclinical development of **CM764**, with a focus on its mechanism of action and effects on cellular metabolism. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Discovery and Development History

CM764 was developed as a derivative of the parent compound SN79, a known sigma receptor antagonist.^[1] The discovery of **CM764** stemmed from structure-activity relationship (SAR) studies aimed at exploring the pharmacological effects of modifications to the SN79 scaffold. Specifically, **CM764** is distinguished from SN79 by the addition of an amine group to the

fluorophenyl ring of the piperazine moiety.[1] This modification resulted in a compound with a distinct pharmacological profile, notably its effects on cellular metabolism.

The initial characterization of **CM764** focused on its interaction with sigma-1 and sigma-2 receptors, revealing a higher affinity for the sigma-2 subtype.[1] Subsequent preclinical investigations have primarily utilized in vitro models, such as the human SK-N-SH neuroblastoma cell line, to elucidate its mechanism of action.[1] To date, there is no publicly available information on any clinical trials involving **CM764**.

Physicochemical Properties and Binding Affinity

CM764 is a benzoxazolone derivative with the following chemical structure:

Table 1: Physicochemical Properties of **CM764**

Property	Value
Chemical Name	6-acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
Molecular Formula	C ₂₃ H ₂₇ FN ₄ O ₃
Molecular Weight	426.48 g/mol
CAS Number	1350296-29-5

The binding affinity of **CM764** for sigma-1 and sigma-2 receptors has been determined through radioligand binding competition assays.[1]

Table 2: Binding Affinity of **CM764** for Sigma Receptors

Receptor	K _i (nM)
Sigma-1	86.6 ± 2.8
Sigma-2	3.5 ± 0.9

These results demonstrate that **CM764** is a potent sigma-2 receptor ligand with approximately 25-fold selectivity over the sigma-1 receptor.[1]

Mechanism of Action and Pharmacological Effects

CM764 exhibits a unique mechanism of action that diverges from typical sigma-2 receptor agonists, which are often associated with the induction of apoptosis.[1] Instead, **CM764** has been shown to stimulate cellular metabolism.[1]

Effects on Cellular Metabolism

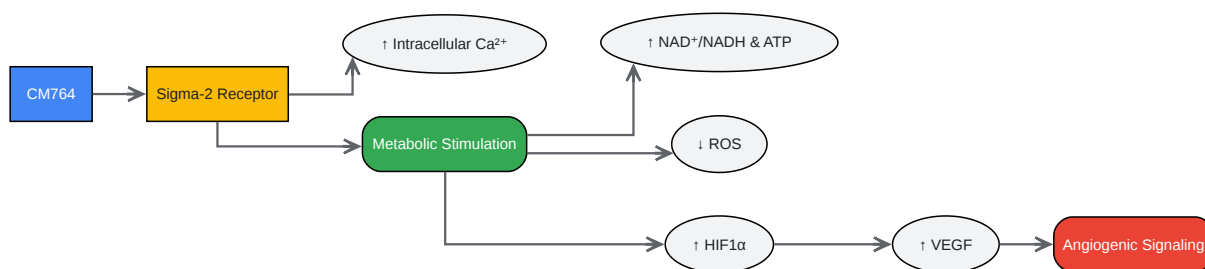
In vitro studies using SK-N-SH neuroblastoma cells have demonstrated that **CM764** treatment leads to:

- **Increased MTT Reduction:** **CM764** induces a dose-dependent increase in the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), an indicator of metabolic activity. This effect is not due to an increase in cell proliferation.[1]
- **Increased NAD⁺/NADH and ATP Levels:** Treatment with **CM764** results in an elevation of the total NAD⁺/NADH ratio and ATP levels within the cells.[1]
- **Reduced Reactive Oxygen Species (ROS):** A significant decrease in basal levels of reactive oxygen species has been observed following **CM764** treatment.[1]

These findings suggest that **CM764** modulates mitochondrial function and cellular energy production.

Signaling Pathway Involvement

The metabolic effects of **CM764** are linked to the activation of specific signaling pathways. Notably, **CM764** treatment has been shown to increase the levels of Hypoxia-Inducible Factor 1 α (HIF1 α) and Vascular Endothelial Growth Factor (VEGF).[1] This suggests a role for **CM764** in modulating cellular responses to hypoxic conditions and promoting angiogenesis-related signaling.



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Figure 1: Proposed signaling pathway of **CM764**.

Experimental Protocols

Synthesis of CM764

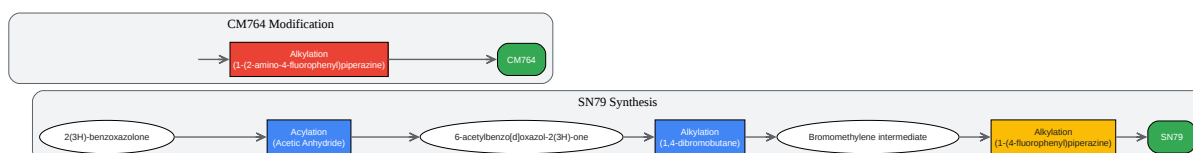
The synthesis of **CM764** is based on the previously reported synthesis of its parent compound, SN79.[2] The key final step involves the introduction of an amino group to the fluorophenyl ring.

Protocol for Synthesis of SN79 (Parent Compound):[2]

- Acylation of 2(3H)-benzoxazolone: 2(3H)-benzoxazolone is acylated with acetic anhydride in a Friedel-Crafts reaction to yield 6-acetylbenzo[d]oxazol-2(3H)-one.
- Alkylation with 1,4-dibromobutane: The product from step 1 is reacted with 1,4-dibromobutane to introduce a bromomethylene chain.
- Alkylation with 1-(4-fluorophenyl)piperazine: The bromo-intermediate is then alkylated with 1-(4-fluorophenyl)piperazine to produce SN79.

Modification for **CM764** Synthesis:

To synthesize **CM764**, the final step is modified by using 1-(2-amino-4-fluorophenyl)piperazine instead of 1-(4-fluorophenyl)piperazine for the alkylation of the bromomethylene intermediate.



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- 2. Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a Cocaine Antagonist, in Rodents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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